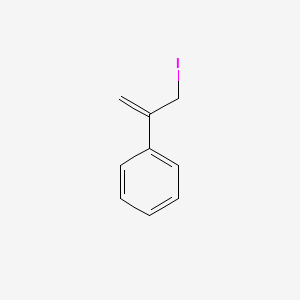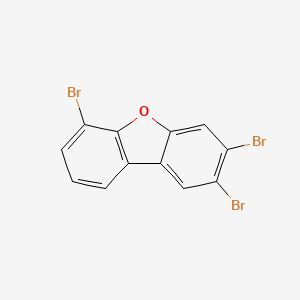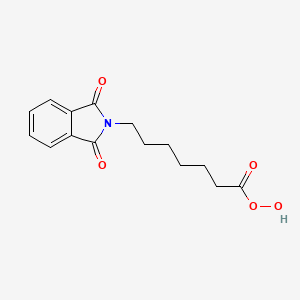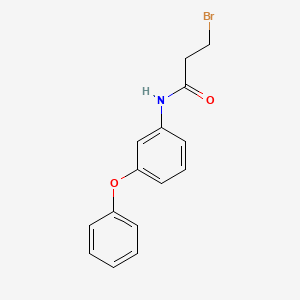![molecular formula C21H14F3N B14235581 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- CAS No. 528836-80-8](/img/structure/B14235581.png)
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The addition of a trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethylating agents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents .
Analyse Chemischer Reaktionen
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be compared with other indole derivatives such as:
1H-Indole, 2-phenyl-3-[4-(methyl)phenyl]-: Lacks the trifluoromethyl group, resulting in different biological activities and properties.
1H-Indole, 2-phenyl-3-[4-(fluoro)phenyl]-: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its biological activity, stability, and lipophilicity compared to similar compounds .
Eigenschaften
CAS-Nummer |
528836-80-8 |
|---|---|
Molekularformel |
C21H14F3N |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C21H14F3N/c22-21(23,24)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)25-20(19)15-6-2-1-3-7-15/h1-13,25H |
InChI-Schlüssel |
LJNSBUJGTCKXQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)

![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)

![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)




![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
